3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a thiophene sulfonyl group. The presence of these functional groups imparts significant pharmacological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Coupling of the Rings: The final step involves coupling the thiazolidine and azetidine rings through a sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog without the azetidine and thiophene sulfonyl groups.
Azetidin-3-yl thiazolidine-2,4-dione: Lacks the thiophene sulfonyl group.
5-Ethylthiophen-2-yl sulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azetidine ring and thiophene sulfonyl group enhances its pharmacological activity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-2-9-3-4-11(20-9)21(17,18)13-5-8(6-13)14-10(15)7-19-12(14)16/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMDWWRUZGPPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.